molecular formula C23H21N3O3S B2721529 N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207030-16-7

N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2721529
CAS No.: 1207030-16-7
M. Wt: 419.5
InChI Key: YXGIYXLTSZVCPA-UHFFFAOYSA-N
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Description

The compound features a thienopyrimidinone core substituted at position 7 with a 4-methylphenyl group and an acetamide side chain linked to a 2-ethoxyphenyl moiety. Its design likely aims to optimize physicochemical properties and target binding through strategic substitution patterns.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-29-19-7-5-4-6-18(19)25-20(27)12-26-14-24-21-17(13-30-22(21)23(26)28)16-10-8-15(2)9-11-16/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGIYXLTSZVCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2}, with a molecular weight of approximately 465.59 g/mol. The compound features a thienopyrimidine core, which is known for various bioactive properties.

Preliminary studies suggest that the biological activity of this compound may be attributed to several key mechanisms:

  • Inhibition of Enzymatic Pathways : The thienopyrimidine scaffold often interacts with specific enzymes involved in cancer proliferation and other pathological conditions. For example, compounds with similar structures have been shown to inhibit kinases such as MEK1/2, which are crucial in signaling pathways related to cell growth and survival .
  • Antimicrobial Activity : Research indicates that thienopyrimidine derivatives can exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit bacterial growth and biofilm formation, making them potential candidates for antibiotic development .
  • Anticancer Properties : The compound may also possess anticancer activity through the modulation of cellular pathways involved in tumor growth. In vitro studies have shown that thienopyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspases and other apoptotic markers .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting MEK1/2 pathways

Case Studies

  • Antimicrobial Evaluation : A study conducted on related thienopyrimidine compounds indicated significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth.
  • Cancer Cell Line Studies : In vitro experiments using cancer cell lines have shown that derivatives of thienopyrimidine can effectively reduce cell viability. For instance, a derivative demonstrated a half-maximal inhibitory concentration (IC50) in the low micromolar range against several cancer types, indicating potent anticancer properties.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives

Compound Name Substituents (Core Modifications) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 7-(4-methylphenyl), N-(2-ethoxyphenyl) ~425.5 (calculated) Hypothesized enhanced lipophilicity
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide 7-(4-fluorophenyl), N-(3-methoxybenzyl) Not reported Fluorine may improve metabolic stability
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide 7-phenyl, N-(2-chloro-4-methylphenyl) 409.888 Chloro group may influence toxicity
2-[[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-(4-methylphenyl), sulfanyl bridge, N-(4-CF3O-phenyl) Not reported Trifluoromethoxy enhances electron withdrawal

Key Differences and Implications

Substituent Effects on Pharmacokinetics

  • Electron-Withdrawing Groups : Fluorine () and trifluoromethoxy () substituents enhance metabolic stability and binding affinity to hydrophobic enzyme pockets . The target compound’s 4-methylphenyl group offers steric bulk without significant electronic effects.

Structure-Activity Relationship (SAR) Insights

  • Position 7 Substitution : Aryl groups (phenyl, 4-methylphenyl, 4-fluorophenyl) at position 7 are critical for scaffold stability and target engagement. Methyl groups may favor π-π stacking, while halogens enhance dipole interactions .

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